2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

Physicochemical profiling Drug-likeness Solubility prediction

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol (CAS 2059999-30-1) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine class, a scaffold recognized as privileged in kinase inhibitor design due to its capacity for multiple ATP-binding site interactions. The compound carries a tert-butyl group at the 3-position, chlorine atoms at the 4- and 6-positions, and an N1-linked ethanol moiety.

Molecular Formula C12H15Cl2N3O
Molecular Weight 288.17 g/mol
Cat. No. B13146149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
Molecular FormulaC12H15Cl2N3O
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)CCO
InChIInChI=1S/C12H15Cl2N3O/c1-12(2,3)10-9-7(13)6-8(14)15-11(9)17(16-10)4-5-18/h6,18H,4-5H2,1-3H3
InChIKeyZHOUDABZMFERSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol: Core Chemical Identity and Procurement Baseline


2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol (CAS 2059999-30-1) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine class, a scaffold recognized as privileged in kinase inhibitor design due to its capacity for multiple ATP-binding site interactions [1]. The compound carries a tert-butyl group at the 3-position, chlorine atoms at the 4- and 6-positions, and an N1-linked ethanol moiety. Its molecular formula is C12H15Cl2N3O with a molecular weight of 288.17 g/mol and a typical commercial purity specification of 95% . The combination of a sterically demanding 3-tert-butyl group, electron-withdrawing 4,6-dichloro substitution, and a primary alcohol handle distinguishes it from other pyrazolo[3,4-b]pyridine building blocks commonly used in medicinal chemistry campaigns.

Why Generic Substitution of 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol Fails: Structural Determinants of Differentiation


Within the 1H-pyrazolo[3,4-b]pyridine chemical space, three structural variables dominate pharmacological and physicochemical outcomes: the N1 substituent, the C3 substituent, and the C4/C6 halogenation pattern. The ethanol group at N1 introduces a hydrogen-bond donor and a derivatizable handle that is absent in the closest commercial analog, 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2060020-36-0), which carries a non-polar tert-butyl at the same position [1]. Conversely, ethanol-bearing analogs such as 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol possess only a single halogen at C5 and a smaller C3 methyl group, resulting in divergent electronic and steric profiles . These substitution differences directly impact computed logP, topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and the compound's suitability as a synthetic intermediate for parallel derivatization strategies. Simple in-class substitution therefore carries a high risk of altering both the physicochemical trajectory of a lead series and the synthetic accessibility of downstream analogs.

Quantitative Differentiation Evidence for 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol vs. Closest Analogs


Enhanced Topological Polar Surface Area and Hydrogen-Bond Donor Capacity vs. 1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

The target compound replaces the N1-tert-butyl group of the closest analog with an ethanol group, increasing the topological polar surface area (TPSA) from 30.7 Ų to 50.9 Ų and introducing one hydrogen-bond donor (HBD count: 0 → 1) [1][2]. This modification reduces the computed logP from 3.3 (XLogP3) to 3.03, indicating moderately enhanced hydrophilicity .

Physicochemical profiling Drug-likeness Solubility prediction

Expanded Hydrogen-Bond Acceptor Count vs. 1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

The ethanol substituent at N1 adds an oxygen atom to the molecular framework, increasing the hydrogen-bond acceptor (HBA) count from 2 in the 1-tert-butyl analog to 3 in the target compound [1][2]. The additional HBA arises from the hydroxyl oxygen, which can participate in hydrogen-bonding interactions with biological targets or serve as a nucleophilic site for further functionalization.

Ligand-protein interaction Pharmacophore modeling Synthetic handle

Unique 3-tert-Butyl / 4,6-Dichloro Substitution Pattern Among N1-Ethanol Pyrazolo[3,4-b]pyridines

Among commercially available N1-ethanol-substituted 1H-pyrazolo[3,4-b]pyridines, the combination of a 3-tert-butyl group and 4,6-dichloro substitution appears to be unique. The closest ethanol-bearing analogs—2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol (CAS 62908-84-3) and 2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol—carry markedly different C3 and C4–C6 substitution patterns (3-NH₂ with no halogens, or 3-CH₃ with a single C5-Br) . No other ethanol-substituted derivative combines a bulky aliphatic C3 group with a fully dihalogenated pyridine ring. This substitution pattern creates a distinct steric and electronic environment that cannot be replicated by any single commercial analog.

Chemical space uniqueness Scaffold diversity Kinase inhibitor design

Rotatable Bond Count and Conformational Flexibility vs. 1-tert-Butyl Analog

The N1-ethanol group increases the rotatable bond count from 1 in the 1-tert-butyl analog to 3 in the target compound [1][2]. The two additional rotatable bonds (N1–CH₂ and CH₂–CH₂OH) introduce conformational flexibility at the N1 vector, allowing the terminal hydroxyl group to sample a wider range of spatial orientations.

Conformational analysis Entropic penalty Synthetic accessibility

Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Kinase-Inhibitor Core: Class-Level Inference for Lead Optimization

The 1H-pyrazolo[3,4-b]pyridine scaffold is well-established in kinase inhibitor development. Multiple series have yielded potent inhibitors against TRKA (IC₅₀ = 56 nM for lead compound C03), Mps1 (compound 31, kinome selectivity evaluated against 606 wild-type kinases at 1 μM), and DYRK1A/1B (IC₅₀ range 3–287 nM) [1][2][3]. The scaffold can adopt multiple binding modes in the ATP pocket, functioning as a hybrid of pyrrolo[2,3-b]pyridine and indazole pharmacophores [4]. While no published IC₅₀ data exists specifically for the target compound, its unique substitution pattern (3-tert-butyl, 4,6-dichloro, N1-ethanol) makes it a rationally designed intermediate for exploring underexploited vectors within this validated kinase-inhibitor chemical space.

Kinase inhibition Scaffold hopping Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation vs. Closest Ethanol-Bearing Analogs

The target compound (MW 288.17 g/mol, 18 heavy atoms) occupies a distinct position in the property space of N1-ethanol pyrazolo[3,4-b]pyridines. It is significantly larger than 2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol (MW 178.19 g/mol, 13 heavy atoms) but smaller than elaborated kinase inhibitors built on the same core . With a molecular weight below 300 Da and clogP below 3.5, it falls within lead-like chemical space, making it suitable as a starting point for fragment-to-lead or scaffold-hopping campaigns.

Fragment-based drug discovery Lead-likeness Building block selection

Highest-Value Application Scenarios for 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol Based on Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring a Derivatizable N1 Vector

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use this compound as a core intermediate for systematic N1-vector SAR exploration. The primary alcohol serves as a synthetic handle for esterification, carbamate formation, etherification, or oxidation to the corresponding aldehyde/carboxylic acid, enabling access to diverse chemotypes from a single building block. The 3-tert-butyl group provides steric bulk that may favor selectivity for kinases with larger gatekeeper residues [1].

Scaffold-Hopping from Pyrrolo[2,3-b]pyridine or Indazole Chemical Series

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a hybrid of pyrrolo[2,3-b]pyridine and indazole pharmacophores [1]. Teams seeking to escape crowded IP space around these common kinase inhibitor cores can use the target compound as a structurally distinct but pharmacophorically related starting point. Its unique 3-tert-butyl/4,6-dichloro pattern offers a substitution vector combination not commonly explored in the patent literature, supporting freedom-to-operate considerations [2].

Parallel Library Synthesis via N1-Hydroxyl Derivatization

The N1-ethanol group provides a defined, solvent-exposed handle compatible with high-throughput parallel chemistry. The hydroxyl can be activated (e.g., as a mesylate or via Mitsunobu conditions) and displaced with diverse amine, thiol, or alcohol nucleophiles, enabling rapid generation of focused libraries for biochemical screening. The 4,6-dichloro groups remain intact under typical alcohol derivatization conditions, preserving the core scaffold's electronic properties throughout library production .

Crystallographic Probe for Kinase Co-Structure Determination

The high heavy-atom content (two chlorine atoms, MW 288.17) and the presence of a hydrogen-bond-capable hydroxyl group make this compound a candidate for co-crystallography with kinase domains. The chlorine atoms can generate anomalous scattering signals for phasing, while the 3-tert-butyl group provides unambiguous electron density for binding-mode assignment. Such structural information can guide further optimization of inhibitors built on this scaffold [1].

Quote Request

Request a Quote for 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.